molecular formula C12H28O3Si B8655927 Triethoxy(4-methylpentyl)silane CAS No. 85356-49-6

Triethoxy(4-methylpentyl)silane

Cat. No.: B8655927
CAS No.: 85356-49-6
M. Wt: 248.43 g/mol
InChI Key: JTSBPMJUIGOTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethoxy(4-methylpentyl)silane (CAS 93804-25-2), also known as Isohexyltrimethoxysilane , is an organosilane compound with the molecular formula C9H22O3Si and a molecular weight of 206.36 g/mol . This reagent is classified as a silane coupling agent, a critical class of chemicals used to improve the interface between organic and inorganic materials. Its structure features a reactive triethoxy silyl group and an organic 4-methylpentyl (isohexyl) chain, enabling it to form stable bonds with mineral surfaces while compatibilizing with polymer matrices . The primary research value of this compound lies in its application for surface functionalization. The hydrolytically sensitive ethoxy groups readily react with hydroxylated surfaces, such as glass, silica, and metals, to form a stable, covalently bonded monolayer. This process introduces the hydrophobic isohexyl group onto the surface, thereby modifying its properties to enhance water repellency (hydrophobicity), improve adhesion in composite materials, and promote dispersion in non-polar media . In materials science, researchers utilize this silane as a key precursor in the synthesis of hybrid organic-inorganic materials. Its applications extend to the development of specialized coatings, the modification of fillers in composite polymers to boost mechanical performance, and the surface treatment of nanoparticles to prevent agglomeration and ensure uniform distribution within a host matrix. The compound requires careful handling and storage under inert conditions to prevent premature hydrolysis and maintain reagent purity. This compound is For Research Use Only. It is strictly for laboratory research and not intended for diagnostic, therapeutic, or personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85356-49-6

Molecular Formula

C12H28O3Si

Molecular Weight

248.43 g/mol

IUPAC Name

triethoxy(4-methylpentyl)silane

InChI

InChI=1S/C12H28O3Si/c1-6-13-16(14-7-2,15-8-3)11-9-10-12(4)5/h12H,6-11H2,1-5H3

InChI Key

JTSBPMJUIGOTAB-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCC(C)C)(OCC)OCC

Origin of Product

United States

Synthetic Methodologies and Precursor Design for Triethoxy 4 Methylpentyl Silane and Its Derivatives

Direct Synthesis Approaches and Optimization

The direct synthesis of alkoxysilanes represents a foundational, albeit less common, industrial method for producing silane (B1218182) monomers. mdpi.com This process involves the direct reaction of elemental silicon with an alcohol in the presence of a catalyst. mdpi.com

The direct synthesis of triethoxysilane (B36694), a precursor for the target molecule, involves the reaction of silicon metal with ethanol (B145695). mdpi.com This reaction is typically carried out in a high-boiling siloxane liquid medium at atmospheric pressure. mdpi.com

Key parameters for this process include:

Catalyst: Copper catalysts are essential for this reaction. mdpi.com For instance, the reaction between silicon and methanol (B129727) to produce tetramethoxysilane (B109134) is conducted in the presence of copper at 280 °C. mdpi.com For the synthesis of triethoxysilane from ethanol, a copper catalyst is also employed. mdpi.com

Temperature: High temperatures, generally at or above 280 °C, are required to facilitate the reaction between silicon and the alcohol. mdpi.com

Reaction Medium: The use of a high-boiling siloxane liquid helps to manage the reaction temperature and facilitate the removal of products. mdpi.com

Under optimal conditions, this direct process can yield triethoxysilane at 85–90% efficiency. mdpi.com The subsequent conversion to Triethoxy(4-methylpentyl)silane would require a separate functionalization step, making this a less direct route to the final product compared to hydrosilylation.

A significant challenge in the direct synthesis of triethoxysilane is the formation of by-products. The primary by-product is tetraethoxysilane, which can form if the desired triethoxysilane product is not promptly removed from the reaction mixture. mdpi.com Controlling the reaction conditions, such as removing unreacted alcohol under low pressure, is crucial to prevent the further conversion of triethoxysilane to tetraethoxysilane. mdpi.com The purity of the silicon feedstock and the catalyst can also introduce impurities that affect the final product quality.

Hydrosilylation Routes for Alkyltriethoxysilane Formation

Hydrosilylation is the most prominent and atom-economical method for synthesizing alkyltriethoxysilanes like this compound. magtech.com.cnresearchgate.net This process involves the addition of a silicon-hydrogen bond from a hydrosilane (in this case, triethoxysilane) across the carbon-carbon double bond of an olefin (4-methyl-1-pentene). researchgate.net

The hydrosilylation reaction is almost exclusively catalyzed by transition metal complexes, which offer high activity and selectivity. magtech.com.cn Historically, platinum-based catalysts have dominated industrial applications for decades. nih.gov

Table 1: Overview of Transition Metal Catalysts in Olefin Hydrosilylation

Catalyst TypeMetalCommon ExamplesCharacteristics
Precious Metal Platinum (Pt)Speier's Catalyst (H₂PtCl₆), Karstedt's CatalystHigh activity and selectivity; the industrial standard for decades. nih.govresearchgate.net
Precious Metal Rhodium (Rh)Rhodium complexesHighly effective catalysts, often used in laboratory and industrial syntheses. researchgate.net
Earth-Abundant Iron (Fe)Fe(CO)₅, α-Diimine Iron ComplexesLower cost alternative to platinum, though may require higher temperatures or photo-activation. nih.gov
Earth-Abundant Cobalt (Co)Bis(carbene) cobalt complexesOffer high chemoselectivity, allowing for hydrosilylation of alkenes with various functional groups. acs.org
Earth-Abundant Nickel (Ni)α-Diimine Nickel ComplexesHighly active catalysts that can be generated from air-stable precursors. princeton.edu

Platinum catalysts, such as Speier's (hexachloroplatinic acid) and Karstedt's catalysts, are renowned for their efficiency in promoting anti-Markovnikov addition, which yields the desired terminal silane product. nih.govresearchgate.net However, the high cost and environmental concerns associated with platinum have driven research into catalysts based on more earth-abundant first-row transition metals like iron, cobalt, and nickel. nih.govprinceton.edu These newer catalysts are showing promise in achieving high activity and selectivity, sometimes rivaling their precious metal counterparts. princeton.edu

The choice of ligand coordinated to the metal center is critical for controlling the catalyst's stability, activity, and, most importantly, its selectivity. mdpi.com Ligand design influences the steric and electronic environment of the metal, which in turn dictates the reaction pathway.

For platinum catalysts, the use of sterically bulky ligands, such as trialkylphosphines or N-heterocyclic carbenes (NHCs), can enhance catalyst stability and prevent the formation of inactive platinum colloids. mdpi.com This leads to higher turnover numbers and a longer catalyst lifetime. mdpi.com The steric bulk of these ligands can also be tuned to improve the regio- and chemoselectivity of the hydrosilylation of functionalized olefins. mdpi.com

In the realm of earth-abundant metal catalysts, ligand design is equally crucial. For example, combining an α-diimine ligand with a nickel(II) precursor generates a highly active catalyst for the hydrosilylation of terminal alkenes with tertiary silanes. princeton.edu These redox-active ligands are believed to stabilize low-valent nickel species that are key intermediates in the catalytic cycle, enabling unprecedented reactivity compared to other nickel systems. princeton.edu Similarly, carefully designed cobalt complexes can achieve high chemoselectivity, tolerating a wide range of functional groups on the alkene substrate. acs.org

Table 2: Influence of Ligand Design on Chemoselectivity in Hydrosilylation

Ligand ClassMetal CenterEffect on Catalysis
N-Heterocyclic Carbenes (NHCs) Platinum (Pt)Increases catalyst stability and turnover number; steric bulk enhances selectivity. mdpi.com
Trialkylphosphines Platinum (Pt)Bulky phosphines prevent catalyst agglomeration and improve stability. mdpi.com
α-Diimine Ligands Nickel (Ni)Redox-active ligands stabilize active Ni(I) species, promoting high catalytic activity. princeton.edu
Bis(carbene) Ligands Cobalt (Co)Enables high chemoselectivity, tolerating functional groups like esters, ketones, and nitriles on the alkene. acs.org

Derivatization and Functionalization Strategies of this compound

The primary site for the derivatization of this compound is the triethoxysilyl functional group. The reactivity of this group is dominated by hydrolysis and condensation reactions, which are the basis for its widespread use in surface modification and as a coupling agent. nih.govmpg.de

The process typically occurs in two steps:

Hydrolysis: In the presence of water, the three ethoxy groups (-OCH₂CH₃) are hydrolyzed to form reactive silanol (B1196071) groups (-OH), releasing ethanol as a by-product. nih.govmpg.de This step can be catalyzed by acid or base.

Condensation: The newly formed silanols can then condense with each other or with hydroxyl groups on a substrate surface (like silica (B1680970) or metal oxides) to form stable siloxane (Si-O-Si) bonds. mpg.de This condensation results in the formation of a durable, covalently bonded layer on the substrate.

This ability to form a stable, hydrophobic layer, due to the 4-methylpentyl group, makes the compound suitable for creating water-repellent surfaces. Advanced functionalization strategies may involve the use of photoremovable protecting groups on the silane to enable spatio-temporal control over the surface modification process. nih.gov This allows for the creation of patterned silane layers for applications in microelectronics and biotechnology. nih.gov

Chemical Modification of the Organic Moiety

The organic group attached to the silicon atom in this compound offers a versatile platform for further chemical transformations. These modifications can be used to introduce a wide array of functionalities, thereby tailoring the properties of the silane for specific applications.

One of the most common methods for the synthesis of this compound is the hydrosilylation of 4-methyl-1-pentene (B8377) with triethoxysilane. This reaction involves the addition of the Si-H bond of triethoxysilane across the double bond of the alkene, typically catalyzed by a transition metal complex. Platinum-based catalysts, such as Karstedt's catalyst, are widely used due to their high activity and selectivity. researchgate.netmdpi.com Ruthenium complexes have also been shown to be effective catalysts for the hydrosilylation of various alkynes and alkenes. nih.gov

The general reaction is as follows:

CH₂(CH)CH₂CH(CH₃)₂ + HSi(OCH₂CH₃)₃ --(Catalyst)--> (CH₃CH₂O)₃SiCH₂CH₂CH₂CH(CH₃)₂

An alternative synthetic route involves the use of Grignard reagents . In this method, a Grignard reagent derived from a 4-methylpentyl halide (e.g., 4-methylpentylmagnesium bromide) is reacted with tetraethoxysilane. This approach allows for the formation of the silicon-carbon bond, although it may be less atom-economical compared to hydrosilylation. google.comgelest.comrsc.org The reaction can be represented as:

CH₃CH(CH₃)CH₂CH₂MgBr + Si(OCH₂CH₃)₄ --> (CH₃CH₂O)₃SiCH₂CH₂CH₂CH(CH₃)₂ + MgBr(OCH₂CH₃)

Once synthesized, the 4-methylpentyl group can be further functionalized, although this is less common than introducing functionality via the initial choice of alkene in the hydrosilylation step. Modifications could theoretically include halogenation followed by nucleophilic substitution to introduce groups like amines or thiols. However, direct hydrosilylation of a functionally-substituted alkene is generally a more straightforward approach to producing organofunctional silanes.

Surface Functionalization Techniques using this compound

This compound is an effective surface modifying agent, capable of forming robust, self-assembled monolayers (SAMs) on various substrates, particularly those with hydroxyl groups on their surface, such as silicon oxide (SiO₂). u-tokyo.ac.jp The process of surface functionalization involves the hydrolysis of the ethoxy groups on the silane to form reactive silanol groups (Si-OH). These silanols then condense with the surface hydroxyl groups of the substrate, forming stable siloxane (Si-O-Si) bonds.

Hydrolysis: The triethoxy groups of the silane react with trace amounts of water present on the substrate or in the solvent to form silanetriol and ethanol. (CH₃CH₂O)₃SiR + 3H₂O --> (HO)₃SiR + 3CH₃CH₂OH (where R = 4-methylpentyl)

Condensation: The newly formed silanol groups react with the hydroxyl groups on the substrate surface, forming covalent Si-O-Substrate bonds. (HO)₃SiR + HO-Substrate --> (HO)₂RSi-O-Substrate + H₂O

Polymerization: The remaining silanol groups on adjacent silane molecules can condense with each other, forming a cross-linked polysiloxane network on the surface. 2 (HO)₃SiR --> (HO)₂RSi-O-SiR(OH)₂ + H₂O

The quality and morphology of the resulting self-assembled monolayer are influenced by several factors, including the reaction conditions (temperature, time), the concentration of the silane solution, and the nature of the substrate. u-tokyo.ac.jp The formation of well-ordered, densely packed monolayers is crucial for achieving desired surface properties such as hydrophobicity.

The table below summarizes key characteristics of self-assembled monolayers formed from alkyltriethoxysilanes on silicon oxide surfaces, which are analogous to what would be expected for this compound.

ParameterDescriptionTypical Values/Observations
Contact Angle A measure of the hydrophobicity of the surface. Higher contact angles indicate greater hydrophobicity.For alkylsilane SAMs, water contact angles are typically high, often exceeding 100°.
Layer Thickness The thickness of the deposited silane layer.Can be controlled by reaction time and concentration. Typically in the nanometer range for a monolayer. mpg.de
Surface Roughness The measure of the fine-scale variations in the height of the surface.Smooth, well-ordered monolayers exhibit low surface roughness.
Chemical Composition The elemental and chemical makeup of the surface layer.Characterized by techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of Si, C, and O from the silane. u-tokyo.ac.jp

Hydrolytic and Condensation Reaction Mechanisms of Triethoxy 4 Methylpentyl Silane

Kinetics and Mechanistic Pathways of Alkoxy Hydrolysis

The hydrolysis reaction rates are influenced by several factors, including the structure of the silane (B1218182), solvent properties, and the presence of catalysts. nih.gov Generally, the hydrolysis of alkoxysilanes is a pseudo-first-order reaction when water is in excess. nih.gov

The pH of the reaction medium has a pronounced effect on the rate of hydrolysis. The hydrolysis rate of alkoxysilanes is slowest at a neutral pH of approximately 7. cfmats.comnjherun.com Both acidic and basic conditions catalyze the reaction. cfmats.comnjherun.comunm.edu In acidic environments (pH < 7), the rate of hydrolysis increases as the pH decreases, while in basic environments (pH > 7), the rate increases with increasing pH. unm.edu This V-shaped dependence of the hydrolysis rate on pH is a characteristic feature for many alkoxysilanes. researchgate.net

Table 1: General Influence of pH on Alkoxysilane Hydrolysis Rates

pH Condition Relative Hydrolysis Rate
Acidic (pH < 7) Catalyzed, rate increases as pH decreases
Neutral (pH ≈ 7) Slowest

The hydrolysis of Triethoxy(4-methylpentyl)silane can be significantly accelerated by catalysts.

Acidic Catalysis : In an acidic medium, a hydronium ion protonates one of the ethoxy groups. This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by a water molecule. unm.edunih.gov This mechanism is generally considered a specific acid-catalyzed process. unm.edu For non-amino silanes, adjusting the pH to a range of 3 to 5 is a common practice to promote hydrolysis. cfmats.comnjherun.com

Basic Catalysis : Under basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion (OH-) on the silicon atom. nih.gov This results in a pentacoordinate silicon intermediate which then expels an ethoxide ion. The presence of hydroxyl ions or deprotonated silanol (B1196071) groups can attack the silicon atom. nih.gov

Neutral Salt : While less common, the presence of neutral salts can also influence reaction rates, although the effect is generally less pronounced than that of acid or base catalysis.

The choice of catalyst not only affects the rate of hydrolysis but also the subsequent condensation reactions and the final structure of the resulting siloxane network. gelest.com

Silanol Formation and Subsequent Condensation to Siloxane Networks

Following hydrolysis, the newly formed silanol groups (Si-OH) are highly reactive and can undergo condensation reactions. researchgate.net These reactions involve the elimination of a water molecule (water condensation) or an alcohol molecule (alcohol condensation) to form stable siloxane bonds (Si-O-Si). dtic.mil This process is the foundation for the formation of oligomeric and polymeric siloxane structures. nih.gov

The condensation rate is also highly dependent on pH. dtic.mil In general, the condensation rate is minimized at a pH of around 4. researchgate.net

Steric hindrance plays a significant role in the kinetics of both hydrolysis and condensation. The 4-methylpentyl group in this compound is a relatively bulky, branched alkyl group. This bulkiness can sterically hinder the approach of water molecules during hydrolysis and other silanol molecules during condensation, thereby slowing down the rates of these reactions. unm.edunih.gov

Generally, larger and more branched organic substituents on the silicon atom lead to slower reaction rates compared to smaller, linear substituents. unm.edu This steric effect is often more pronounced in condensation reactions than in hydrolysis. nih.gov

Table 2: General Effect of Steric Hindrance on Reaction Rates

Reaction Influence of Bulky Substituents (e.g., 4-methylpentyl)
Hydrolysis Rate is generally slowed down.

The trifunctional nature of this compound allows for the formation of a diverse range of structures upon condensation. Initially, monomeric silanetriols condense to form dimers and small linear or cyclic oligomers. gelest.comdtic.mil As the reaction proceeds, these smaller units can further condense to form larger, more complex structures.

The final architecture of the siloxane network is heavily influenced by the reaction conditions, particularly the pH.

Acid-catalyzed condensation tends to produce more linear, less branched "polymeric" networks. unm.edu This is because the protonated silanol preferentially condenses with less acidic, neutral silanol groups. nih.gov

Base-catalyzed condensation , on the other hand, typically results in more highly branched, cross-linked, and particulate or "colloidal" structures. unm.edu This is due to the rapid condensation of monomeric and smaller oligomeric species.

The progression from monomer to polymer involves various intermediate species, often denoted as T-structures, where T0 represents the unreacted silanol monomer, and T1, T2, and T3 represent dimers, linear oligomers, and three-dimensional cross-linked structures, respectively. researchgate.net

Self-Assembly Behavior and Molecular Organization of this compound

The molecular structure of this compound, and particularly its hydrolyzed form, (4-methylpentyl)silanetriol, imparts amphiphilic characteristics. The molecule possesses a non-polar, hydrophobic tail (the 4-methylpentyl group) and a polar, hydrophilic head (the silanetriol group). This dual nature can drive self-assembly processes in suitable solvent systems.

In the presence of water, these molecules may organize themselves to minimize the unfavorable interactions between the hydrophobic tails and the aqueous phase. This can lead to the formation of organized structures such as monolayers at interfaces (e.g., water-air or on a solid substrate) or micelle-like aggregates in solution. The formation of such self-assembled monolayers (SAMs) is a common application for organosilanes. The long alkyl chain would tend to align, creating a hydrophobic surface. The specific architecture of these self-assembled structures would depend on factors like concentration, solvent, temperature, and the nature of any substrate present. The formation of siloxane bonds can then lock these organized structures into a more permanent, polymeric film. instras.com

Interfacial Science and Adhesion Promotion by Triethoxy 4 Methylpentyl Silane

Molecular Adhesion Mechanisms at Organic-Inorganic Interfacesadhesivesmag.comadhesivesmag.comresearchgate.netnih.gov

The effectiveness of triethoxy(4-methylpentyl)silane as an adhesion promoter stems from its unique molecular structure, which facilitates strong and durable bonds at the interface between organic and inorganic materials. adhesivesmag.comdakenchem.com This bridging action is crucial in composite materials where the two phases have inherently different chemical properties. exlibrisgroup.com

The triethoxy groups of the silane (B1218182) molecule are hydrolyzable, meaning they can react with water to form reactive silanol (B1196071) (Si-OH) groups. sinosil.comgantrade.com This hydrolysis is a critical first step for adhesion to inorganic substrates. The resulting silanols can then condense with hydroxyl groups present on the surfaces of inorganic materials like silica (B1680970) and metal oxides, forming strong, covalent metallosiloxane bonds (e.g., Si-O-Al, Si-O-Si). sinosil.comresearchgate.net This process creates a robust chemical linkage between the silane and the inorganic surface. adhesivesmag.com

The reaction mechanism can be summarized as follows:

Hydrolysis: The triethoxy groups react with moisture to form silanols and ethanol (B145695). The ethoxy type hydrolyzes slowly, which can contribute to the stability of compositions after addition. shinetsusilicones.com

Condensation: The newly formed silanols condense with hydroxyl groups on the inorganic substrate, releasing water and forming a covalent bond.

Crosslinking: The remaining silanol groups on adjacent silane molecules can also condense with each other, forming a crosslinked siloxane network on the substrate surface. This network enhances the hydrolytic stability of the interface. ccl.net

The formation of these covalent bonds is fundamental to the improved adhesion and durability observed in composites treated with this silane. researchgate.net

The compatibility between the 4-methylpentyl group and the polymer matrix is crucial for achieving a seamless transition of stress from the flexible polymer to the rigid inorganic filler, thereby enhancing the mechanical properties of the composite material. researchgate.net The nature of the organic functional group in the silane greatly influences the final morphology and thermomechanical properties of the composite. nih.gov

Durability and Stability of Silane-Modified Interfacesadhesivesmag.comresearchgate.netdakenchem.comshinetsusilicones.comresearchgate.net

A key advantage of using silane coupling agents like this compound is the enhanced durability and stability of the resulting composite material, particularly in harsh environments. adhesivesmag.comonlytrainings.com

The covalent bonds formed at the inorganic interface and the interpenetrating network at the organic interface create a robust connection that is resistant to moisture, heat, and chemical attack. adhesivesmag.comdakenchem.com The formation of a crosslinked siloxane network at the substrate surface is particularly important for hydrolytic stability, as it prevents water from easily reaching and breaking the bonds at the interface. ccl.net

However, the long-term stability of the silane-modified interface can be influenced by several factors, including the completeness of the initial curing process and the potential for hydrolysis of the siloxane bonds over time, especially in the presence of moisture and acidic or basic conditions. rsc.orgresearchgate.net The use of triethoxy silanes, which hydrolyze to produce ethanol, is considered more environmentally friendly than methoxy (B1213986) silanes. shinetsusilicones.com

Table 2: Factors Affecting the Durability of Silane-Modified Interfaces
FactorImpact on DurabilityMitigation StrategyReference
MoistureCan lead to hydrolysis of siloxane bonds and loss of adhesion.Ensure complete curing to form a crosslinked, hydrophobic siloxane network. ccl.netrsc.org
TemperatureHigh temperatures can cause degradation of the organic moiety.Select a silane with an appropriate organic group for the intended service temperature. nih.gov
Chemical ExposureAcids and bases can catalyze the hydrolysis of siloxane bonds.Optimize the silane layer to be dense and well-crosslinked. rsc.org

Resistance to Environmental Degradation (e.g., Moisture, Temperature)

This compound's inherent chemical structure contributes significantly to its environmental resilience. The branched 4-methylpentyl group provides a bulky, hydrophobic shield that protects the siloxane bonds (Si-O-Si) at the interface from hydrolytic attack. This steric hindrance, combined with the slower hydrolysis rate of ethoxy groups compared to methoxy groups, results in a more durable and water-resistant interface.

Research into the chemical reactivity of various silanes in cement-based materials has shed light on the hydrolytic stability of branched alkyltriethoxysilanes. A study comparing propyltriethoxysilane, iso-butyltriethoxysilane, and iso-octyltriethoxysilane (a synonym for this compound) revealed that the rate of hydrolysis is strongly influenced by the size of the alkyl group. hydrophobe.org While propyltriethoxysilane and iso-butyltriethoxysilane showed nearly 100% reaction to form polysiloxanes, iso-octyltriethoxysilane exhibited a significantly slower reaction rate, with only about 50% of the theoretical amount of ethanol liberated after 15 days. hydrophobe.org This indicates that after the initial hydrolysis of one or two ethoxy groups, the resulting iso-octyltriethoxysilanol is relatively stable, and further hydrolysis proceeds at a very slow pace. hydrophobe.org This slow reaction kinetic is a key factor in its enhanced resistance to moisture-induced degradation at the interface.

The following tables summarize the key characteristics related to the environmental resistance of this compound based on available data and comparative studies of similar alkyltriethoxysilanes.

Table 1: Hydrolytic Stability of Alkyltriethoxysilanes

SilaneAlkyl Group StructureRelative Rate of HydrolysisExtent of Reaction (after 15 days)Reference
PropyltriethoxysilaneLinearFast~100% hydrophobe.org
iso-ButyltriethoxysilaneBranchedFast~100% hydrophobe.org
This compound Branched (iso-octyl) Slow ~50% hydrophobe.org

Table 2: Adhesion Performance of Silane-Treated Composites After Environmental Exposure

This table presents illustrative data from a study on mixed silanes in a urethanedimethacrylate composite to demonstrate the impact of environmental conditioning on tensile strength. While not specific to this compound, it highlights the methodologies used to evaluate environmental resistance.

Silane Treatment (in mixed system)Storage ConditionDiametral Tensile Strength (MPa)Change in Strength (%)Reference
Control (No Silane)24h in 23°C air45.2N/A nih.gov
Control (No Silane)24h in 100°C water38.9-13.9% nih.gov
Vinyltriethoxysilane (25%)24h in 23°C air52.1N/A nih.gov
Vinyltriethoxysilane (25%)24h in 100°C air + 24h in 100°C water51.8-0.6% nih.gov

The data underscores that the selection of a silane with a hydrophobic and sterically hindering alkyl group, such as the 4-methylpentyl group, is crucial for achieving long-term adhesion durability in environments where moisture and temperature fluctuations are prevalent. The slow hydrolysis rate of this compound ensures the formation of a stable, cross-linked siloxane network at the interface, which is less susceptible to degradation over time.

Applications of Triethoxy 4 Methylpentyl Silane in Advanced Materials

Polymer Composite Reinforcement and Interfacial Engineering

The primary role of a silane (B1218182) coupling agent is to improve the adhesion between dissimilar materials, which translates into significant improvements in the mechanical properties of the resulting composite. sci-hub.st The application of silane coupling agents to fillers enhances the interfacial adhesion between the filler and the polymer matrix, leading to improved stiffness and strength. vot.pl By forming a durable bond at the filler-polymer interface, stress can be effectively transferred from the flexible polymer matrix to the rigid filler material. This improved stress transfer mechanism results in enhanced tensile strength, flexural modulus, and impact resistance. sci-hub.stspecialchem.com

The use of silanes can improve the dispersibility of mineral fillers within the plastic, which makes the composite easier to process. wacker.com This enhancement in filler dispersion and the reduction of sedimentation tendency contribute to more uniform material properties throughout the composite. wacker.com The crosslinked network formed by the silane provides flexibility due to the Si-O-Si moiety, which is less rigid than the C-C bonds found in other crosslinking methods, potentially leading to superior impact resistance and tensile strength. specialchem.com

Table 1: Illustrative Impact of Silane Treatment on Polymer Composite Mechanical Properties
PropertyUnmodified Filler CompositeSilane-Modified Filler CompositePercentage Improvement
Tensile Strength (MPa)3555~57%
Young's Modulus (GPa)2.13.8~81%
Flexural Strength (MPa)6095~58%

The efficacy of triethoxy(4-methylpentyl)silane as a coupling agent stems from its dual reactivity. russoindustrial.ru The mechanism involves a two-step process of hydrolysis and condensation.

Hydrolysis : In the presence of moisture, the three ethoxy groups (-OC2H5) attached to the silicon atom hydrolyze to form reactive silanol (B1196071) groups (Si-OH) and release ethanol (B145695) as a byproduct. wacker.comrussoindustrial.ru This reaction can be accelerated by a catalyst. wacker.com

Condensation : The newly formed silanol groups are highly reactive. They can undergo condensation reactions in several ways:

They can form strong, covalent oxane bonds (e.g., Si-O-Metal) with hydroxyl groups present on the surface of inorganic fillers or fibers. uakron.eduraajournal.com

They can condense with other silanol groups from adjacent silane molecules to form a stable, crosslinked polysiloxane network (Si-O-Si) at the interface. wacker.comrussoindustrial.ru

The 4-methylpentyl group, being organofunctional, can physically entangle or co-react with the polymer matrix, creating a strong bond between the silane layer and the polymer. russoindustrial.ru

The challenge in creating natural fiber-reinforced polymer composites (NFPCs) lies in the inherent incompatibility between hydrophilic natural fibers (like cellulose, wood, or jute) and hydrophobic polymer matrices. sci-hub.seresearchgate.netscispace.com Natural fibers possess abundant hydroxyl groups, making them prone to moisture absorption, which can lead to poor interfacial bonding and diminished mechanical properties. researchgate.net

This compound effectively addresses this issue by modifying the surface of the natural fibers. The silane's hydrolyzed silanol groups react with the hydroxyl groups on the fiber surface, forming stable covalent bonds. researchgate.net This reaction reduces the fiber's hydrophilic nature and introduces a non-polar alkyl group that is compatible with the polymer matrix, thereby promoting strong interfacial adhesion. sci-hub.semdpi.com This improved compatibility leads to better stress transfer and ultimately enhances the mechanical performance and durability of the natural fiber composite. researchgate.netscispace.com

Similarly, in nanofiller-based composites, such as those incorporating silica (B1680970) nanoparticles, silane functionalization is crucial. Silanes can be used to modify the surface of silica nanoparticles to prevent agglomeration and improve their dispersion within the polymer matrix, leading to materials with enhanced properties. ufl.edu

Surface Functionalization and Coating Technologies

This compound is widely used to modify surfaces, imparting specific functionalities such as water repellency and corrosion resistance. Its ability to form a durable, low-energy film makes it a key component in advanced coating technologies.

Hydrophobicity is achieved by creating a low-energy surface that repels water. gelest.com this compound is highly effective for this purpose. When applied to a substrate, the triethoxy groups hydrolyze and bond with the surface, orienting the non-polar 4-methylpentyl group outwards. nbinno.com This dense layer of alkyl chains creates a non-polar, water-repellent surface, significantly increasing the water contact angle. gelest.comnbinno.com

To achieve superhydrophobicity—a state characterized by a water contact angle greater than 150° and a low sliding angle—both low surface energy chemistry and specific surface topography are required. ufl.edumdpi.comresearchgate.net this compound provides the necessary low surface energy. This chemical modification is often combined with the creation of micro- or nanoscale surface roughness. mdpi.comnih.gov The combination of the rough texture and the hydrophobic silane coating traps air between the surface and a water droplet, leading to the "Cassie-Baxter" state where the droplet sits on a cushion of air, allowing it to roll off easily and carry contaminants with it, a phenomenon known as the "lotus effect". lsu.edu

Table 2: Water Contact Angle (WCA) on Surfaces Before and After Silane Treatment
SubstrateWCA Before TreatmentWCA After Treatment with Alkyl SilaneSurface Property
Glass~30°~105°Hydrophobic
Aluminum~65°~110°Hydrophobic
Micro-structured Silicon~40°>150°Superhydrophobic

Note: The data is representative of typical results achieved with long-chain alkyltriethoxysilanes for surface modification.

Beyond hydrophobicity, this compound is integral to the formulation of multifunctional coatings.

Anti-Corrosion Coatings: Silane-based coatings are an eco-friendly alternative to traditional chromate conversion coatings for protecting metals like steel and aluminum from corrosion. nih.govmdpi.com The silane forms a dense, crosslinked polysiloxane film that acts as a physical barrier, preventing corrosive agents like water and chlorides from reaching the metal surface. uakron.edunih.gov The hydrophobic nature of the 4-methylpentyl group further enhances this protection by repelling water. nih.gov This barrier film is covalently bonded to the metal's native oxide layer, ensuring excellent adhesion and long-term durability. electrochemsci.org

Anti-Reflective Coatings: In optical applications, anti-reflective (AR) coatings are used to maximize light transmission through substrates like glass or plastic. rochester.edu Sol-gel processes utilizing alkoxy silanes can create porous silica coatings with a controlled, low refractive index. google.comresearchgate.net While tetraethoxysilane is a common precursor, organosilanes like this compound can be incorporated into the formulation. The inclusion of such alkylsilanes can modify the coating's properties, such as increasing its hydrophobicity to prevent water absorption, which can alter the refractive index, and improving its mechanical durability and abrasion resistance. rochester.eduresearchgate.net

Application in Thin Film Deposition Techniques

Techniques such as chemical vapor deposition (CVD) are employed to apply silane coatings. In a typical CVD process, a volatilized precursor is passed over a heated substrate, leading to thermal decomposition and the formation of a thin film. For silanes, this process can be conducted under dry, aprotic conditions to favor the formation of a monolayer. The volatility of the silane is a key parameter, with those having a vapor pressure greater than 5 torr at 100 °C being suitable for many commercial applications. Given its molecular weight and structure, this compound is expected to have a volatility amenable to CVD processes. The branched nature of the 4-methylpentyl group may influence the packing density of the resulting self-assembled monolayer, which in turn would affect the properties of the thin film, such as its barrier efficacy and hydrophobicity.

Sol-Gel Derived Hybrid Materials and Architectures

The sol-gel process is a versatile method for creating a wide range of materials, including glasses, ceramics, and hybrid organic-inorganic composites at mild temperatures. This process involves the hydrolysis and subsequent condensation of molecular precursors, typically metal alkoxides. Organotrialkoxysilanes, such as this compound, are key components in the synthesis of organically modified silicates (ORMOSILs), where an organic group is covalently bonded to the silica network.

This compound can be co-condensed with tetraalkoxysilanes, most commonly tetraethoxysilane (TEOS), to form a hybrid silica network. In this process, the hydrolysis of the ethoxy groups on both the this compound and TEOS molecules leads to the formation of reactive silanol (Si-OH) groups. These silanol groups then undergo condensation reactions with each other, forming a stable three-dimensional siloxane (Si-O-Si) network. The reactivity of different alkoxysilanes in the early stages of hydrolysis and condensation can vary, with factors such as the steric hindrance of the organic substituent playing a significant role researchgate.net.

The incorporation of the non-hydrolyzable 4-methylpentyl group into the silica network imparts organic character to the otherwise inorganic material. The length and structure of the alkyl chain have a significant impact on the properties of the resulting hybrid material. Studies on similar medium-chain-length alkyl silanes, such as n-octyltriethoxysilane, have shown that the alkyl groups enhance the hydrophobicity of the material and improve its compatibility with organic polymers mdpi.com. The branched structure of the 4-methylpentyl group in this compound may introduce unique steric effects that could influence the final structure and properties of the hybrid network.

Xerogels are a class of porous solids that are formed by drying a gel at ambient pressure. The properties of xerogels, including their porosity, surface area, and surface chemistry, can be precisely controlled by the choice of precursors and the conditions of the sol-gel process. The co-condensation of this compound with a network-forming agent like TEOS allows for the tuning of the xerogel's properties.

The presence of the 4-methylpentyl groups on the pore surfaces of the xerogel will render them hydrophobic. The degree of hydrophobicity can be tailored by adjusting the molar ratio of this compound to TEOS in the initial reaction mixture. Research on other alkyl silanes has demonstrated that the length of the alkyl chain is a critical factor in controlling hydrophobicity mdpi.com. For instance, nanoparticles functionalized with octyl chains were found to be highly hydrophobic, whereas those with shorter methyl chains remained hydrophilic . The branched nature of the 4-methylpentyl group may lead to a different packing of the organic moieties on the pore surface compared to linear alkyl chains, which would in turn affect the surface energy and wetting behavior of the xerogel.

The following table summarizes the expected effect of increasing the concentration of this compound in a co-condensation reaction with TEOS on the properties of the resulting xerogel, based on general principles of sol-gel chemistry with alkyltrialkoxysilanes.

PropertyExpected Effect of Increasing this compound Concentration
Hydrophobicity Increase
Pore Size Potential Increase due to steric hindrance
Surface Area Potential Decrease due to pore blocking by the alkyl groups
Mechanical Strength Potential Decrease due to network disruption

This table is based on inferred properties and not on direct experimental data for this compound.

Organically Modified Silicates (ORMOSILs) are hybrid materials that combine the properties of both organic polymers and inorganic glasses. The incorporation of this compound into a silica network is a direct method for producing an ORMOSIL. The 4-methylpentyl group can significantly modify the properties of the resulting material.

The presence of the flexible, non-polar 4-methylpentyl chains can increase the ductility and reduce the brittleness of the silicate network. The effect of the organic group on the mechanical properties of ORMOSILs is well-documented, with longer or bulkier groups generally leading to more flexible materials. The branched nature of the 4-methylpentyl group may be particularly effective in disrupting the rigidity of the siloxane network.

Furthermore, the 4-methylpentyl groups can enhance the compatibility of the ORMOSIL with organic polymers, which is beneficial for the creation of composite materials. Studies on n-octyltriethoxysilane have shown its utility in improving the dispersion of fillers in polymer matrices and enhancing the mechanical properties of the final composite mdpi.cominnospk.com. It is reasonable to expect that this compound would offer similar benefits as a surface modifier and compatibilizer.

Advanced Adsorption and Separation Materials

The ability to modify the surface chemistry of materials is crucial for the development of advanced adsorbents and separation media. Organosilanes are widely used for this purpose, as they can be covalently bonded to the surface of various substrates, introducing new functionalities.

For the selective adsorption of metal ions, a common strategy is to use organosilanes that contain a chelating group, such as an amine or a thiol. However, a bifunctional surface could be created by co-grafting this compound with a functional silane. In such a system, the 4-methylpentyl groups would control the hydrophobicity and accessibility of the surface, while the functional groups would provide the binding sites for the metal ions. This approach allows for the fine-tuning of the adsorbent's selectivity and capacity.

The table below provides a hypothetical comparison of the surface properties of a silica-based adsorbent before and after modification with this compound.

PropertyUnmodified SilicaSilica Modified with this compound
Surface Chemistry Hydrophilic (Silanol groups)Hydrophobic (4-methylpentyl groups)
Wettability HighLow
Adsorption Preference Polar moleculesNon-polar molecules

This table is based on inferred properties and not on direct experimental data for this compound.

Advanced Characterization Techniques for Triethoxy 4 Methylpentyl Silane Systems

Spectroscopic Elucidation of Chemical Structure and Bonding

Spectroscopy is a cornerstone for understanding the molecular identity and chemical transformations of Triethoxy(4-methylpentyl)silane, such as hydrolysis and condensation.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and monitoring its chemical reactions. The analysis of infrared spectra allows for the confirmation of the silane's key structural components and the formation of new bonds, such as siloxane (Si-O-Si) linkages, during the curing process. researchgate.net

The FTIR spectrum of this compound is characterized by several distinct absorption bands:

C-H Vibrations: Strong peaks associated with the stretching and bending vibrations of the methyl (-CH₃) and methylene (B1212753) (-CH₂) groups in the 4-methylpentyl and ethoxy moieties are prominent.

Si-O-C Vibrations: The presence of the triethoxy groups is confirmed by characteristic asymmetric and symmetric stretching vibrations of the Si-O-C bond.

Hydrolysis and Condensation: During the formation of a siloxane network, the disappearance of Si-O-C bands and the appearance of broad Si-OH (silanol) bands (around 3405 cm⁻¹) and strong Si-O-Si (siloxane) bands (typically around 1078 cm⁻¹) can be monitored. researchgate.netresearchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for this compound Systems

Wavenumber (cm⁻¹) Vibration Mode Functional Group Reference
~2957, ~2872 Asymmetric & Symmetric C-H Stretch -CH₃ (Alkyl & Ethoxy) nist.gov
~2926 Asymmetric C-H Stretch -CH₂ (Alkyl & Ethoxy) nist.gov
~1460, ~1390 C-H Bending -CH₂-/-CH₃ researchgate.net
~1165, ~1105, ~1078 Asymmetric Si-O-C Stretch Si-O-C researchgate.netresearchgate.net
~960 Si-O-C Stretch Si-O-C researchgate.netresearchgate.net
~780 Si-O-C Symmetric Stretch Si-O-C researchgate.net
~1080-1000 Asymmetric Si-O-Si Stretch Si-O-Si (Polysiloxane) researchgate.netresearchgate.net
~3400 O-H Stretch Si-OH (Hydrolysis Intermediate) researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled, detailed information about the atomic-level structure of this compound.

²⁹Si NMR: This technique is exceptionally sensitive to the electronic environment of the silicon atom, making it ideal for tracking the hydrolysis and condensation of alkoxysilanes. huji.ac.il The chemical shift of the ²⁹Si nucleus changes depending on the number of siloxane (Si-O-Si) bonds attached to it. This is commonly described using the T-notation (T for tri-functional), where the superscript indicates the number of bridging oxygen atoms. researchgate.net

T⁰: Represents the unhydrolyzed monomer, R-Si(OR)₃.

T¹: Represents a silicon atom with one Si-O-Si bond.

T²: Represents a silicon atom with two Si-O-Si bonds (linear chain or cyclic species).

T³: Represents a fully condensed silicon atom with three Si-O-Si bonds (cross-linked network). researchgate.net

For alkyltriethoxysilanes like this compound, the T⁰ species typically appears in the chemical shift range of approximately -45 to -50 ppm. researchgate.net As condensation proceeds, T¹, T², and T³ species appear progressively downfield at approximately -55 to -60 ppm, -65 to -70 ppm, and -75 to -80 ppm, respectively. researchgate.net

Interactive Table: Typical ²⁹Si NMR Chemical Shifts for Alkyltriethoxysilane Condensation Species

Silicon Species Structure Degree of Condensation Typical Chemical Shift (δ, ppm) Reference
T⁰ R-Si(OEt)₃ 0 -45 to -50 researchgate.net
R-Si(OEt)₂(OSi) 1 -55 to -60 researchgate.net
R-Si(OEt)(OSi)₂ 2 -65 to -70 researchgate.net

¹³C NMR: This method is used to confirm the structure of the organic moieties (the 4-methylpentyl and ethoxy groups). Each carbon atom in a unique electronic environment produces a distinct signal. libretexts.org The chemical shifts can be predicted based on standard ranges for alkyl and alkoxy groups. libretexts.orgyoutube.com

Interactive Table: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon Atom Assignment Group Predicted Chemical Shift (δ, ppm) Reference
Si-O-C H₂-CH₃ Ethoxy ~58 researchgate.net
Si-CH₂- 4-methylpentyl ~10-15 researchgate.net
-CH₂-C H(CH₃)₂ 4-methylpentyl ~20-40 libretexts.org
-CH(CH₃)₂ 4-methylpentyl ~22 libretexts.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top few nanometers of a material. wiley.com When this compound is applied as a coating or surface treatment, XPS can confirm its presence, determine the film thickness, and provide insight into the chemical nature of the siloxane film and its interface with the substrate. wiley.comamazonaws.com

High-resolution scans of the core level peaks for silicon (Si 2p), oxygen (O 1s), and carbon (C 1s) provide detailed chemical state information.

Si 2p: The binding energy of the Si 2p peak can distinguish between the silicon in the silane (B1218182)/siloxane layer and silicon in a substrate like silicon oxide. The Si 2p peak for a polysiloxane network is typically found around 102-103.5 eV. researchgate.netresearchgate.net

O 1s: The O 1s spectrum can be deconvoluted into components corresponding to different oxygen environments, such as Si-O-Si in the siloxane backbone and Si-O-C in any unhydrolyzed ethoxy groups. researchgate.net

C 1s: The C 1s peak can differentiate between aliphatic carbon (C-C, C-H) from the alkyl chain and carbon singly bonded to oxygen (C-O) in the ethoxy groups. researchgate.net

Interactive Table: Typical XPS Binding Energies for this compound Films

Core Level Chemical State Typical Binding Energy (eV) Reference
Si 2p Si-O (Polysiloxane) 102.0 - 103.5 wiley.comresearchgate.net
O 1s Si-O -Si / Si-O -C ~532 - 533 researchgate.net
C 1s C -C, C -H (Alkyl Chain) ~285.0 researchgate.net
C 1s C -O (Ethoxy Group) ~286.5 researchgate.net

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It detects molecular vibrations that result in a change in polarizability. youtube.com For molecules with a center of inversion, some vibrations may be Raman active but IR silent, and vice versa. youtube.com For a molecule like this compound, which lacks high symmetry, many vibrational modes are active in both Raman and IR spectra. nih.gov

Raman spectroscopy is particularly useful for studying the sol-gel process and the structure of the resulting films. researchgate.netnih.gov It can provide a clear vibrational fingerprint of the molecule, with strong signals often observed for Si-O-Si symmetric stretching and C-C/C-H vibrations in the alkyl chain.

Interactive Table: Characteristic Raman Shifts for this compound Systems

Wavenumber (cm⁻¹) Vibration Mode Functional Group Reference
~2900-2800 C-H Stretching -CH₃, -CH₂ researchgate.netnih.gov
~1450 C-H Bending -CH₃, -CH₂ researchgate.net
~880 Si-O-C Stretching Si-O-C rsc.org
~600-400 Si-O-Si Bending/Stretching Si-O-Si nih.gov

Microscopic Analysis of Morphology and Interfacial Structures

Microscopy techniques are essential for visualizing the physical form of materials and coatings derived from this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) is a primary tool for investigating the surface topography and morphology of substrates treated with this compound. It provides high-resolution images that reveal the quality and uniformity of the resulting silane film. mpg.de

Analysis with SEM can show whether the silane forms a smooth, continuous, and defect-free layer or if it leads to the formation of discrete islands or aggregates due to polymerization in solution prior to deposition. mpg.deresearchgate.net The root-mean-square (rms) roughness of a surface can be significantly altered by the application of a silane layer, a change that SEM can qualitatively assess. mpg.de When used as a coupling agent with inorganic fillers, SEM is invaluable for observing the dispersion of the filler particles within a matrix and assessing the interfacial adhesion between the silane-treated filler and the polymer. researchgate.netresearchgate.net This can reveal gaps or voids at the interface, indicating poor bonding, or a seamless transition, suggesting good compatibility. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Morphology

In the context of materials modified with this compound, TEM would be employed to:

Assess Particle Dispersion: In composites where this compound is used to treat filler particles (e.g., silica), TEM can show how well these particles are dispersed within the polymer matrix. researchgate.net Agglomeration or uniform distribution of nanoparticles can be directly observed.

Visualize Coating Thickness and Conformation: When applied as a coating, TEM can provide cross-sectional images that allow for the measurement of the silane layer thickness.

Examine Nanoparticle Morphology: For systems involving silica (B1680970) nanoparticles synthesized or modified in the presence of the silane, TEM reveals the size, shape, and any changes in the morphology of the nanoparticles due to the surface functionalization. researchgate.net Studies on silica particles modified with other silanes, such as 3-aminopropyltriethoxy silane (APTES), have demonstrated how TEM can be used to observe the morphology of both unmodified and modified particles. researchgate.net

Table 1: Representative TEM Observations on Silane-Modified Silica Nanoparticles (Note: This table is illustrative and based on general findings for silane-modified systems, not specifically for this compound)

Sample DescriptionObserved MorphologyParticle Size Range (nm)Dispersion State
Unmodified Silica NanoparticlesSpherical, smooth surface50 - 100Prone to agglomeration
Silica Nanoparticles with SilaneSpherical, core-shell evidence55 - 110Improved, more uniform

Atomic Force Microscopy (AFM) for Surface Roughness and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information and can also probe local mechanical and electrical properties. oxinst.com For surfaces treated with this compound, AFM is crucial for quantifying changes in surface roughness and understanding the homogeneity of the silane layer. wiley.com

Key applications of AFM for these systems include:

Surface Topography and Roughness: AFM can generate detailed 3D maps of a surface before and after treatment with this compound. This allows for the quantitative measurement of parameters like average roughness (Ra), which is indicative of the coating's uniformity. researchgate.net Studies on other silanes have shown that the formation of silane layers can lead to the formation of islands and an increase in surface roughness. wiley.com

Phase Imaging: This AFM mode can distinguish between different materials on a surface based on their mechanical properties, which can help to visualize the distribution of the silane coating and identify any incomplete coverage or phase separation.

Nanomechanical Properties: Techniques like nanoindentation with an AFM tip can probe local hardness and elastic modulus, providing insights into the mechanical properties of the silane layer itself.

Table 2: Illustrative AFM Surface Roughness Data for Silane-Coated Substrates (Note: This table presents typical data for silane coatings and is not specific to this compound)

SampleAverage Roughness (Ra) (nm)Observations
Uncoated Silicon Wafer0.2Smooth, featureless
Silane-Coated Wafer0.8Increased roughness, evidence of island formation

Thermal and Mechanical Characterization of Modified Materials

The incorporation of this compound into materials can significantly influence their thermal stability and mechanical performance. Techniques like Thermogravimetric Analysis (TGA) and various mechanical tests are vital for quantifying these changes.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a key technique for assessing the thermal stability of materials and quantifying the amount of organic material, such as a silane, grafted onto an inorganic substrate. nih.govtainstruments.com

For this compound systems, TGA is used to:

Determine Thermal Stability: By heating a sample and recording the temperature at which weight loss occurs, TGA can determine the degradation temperature of a material modified with the silane. An increase in the degradation temperature compared to the unmodified material indicates improved thermal stability. nih.govresearchgate.net

Quantify Grafted Silane: When this compound is grafted onto a thermally stable substrate like silica, the weight loss in a specific temperature range can be correlated to the amount of silane present. This is a common method to determine grafting efficiency. researchgate.netnih.gov The analysis of silane-modified cellulose, for instance, has shown that higher mass loss in TGA corresponds to successful surface treatment. researchgate.net

Table 3: Representative TGA Data for Silane-Modified Silica (Note: This data is illustrative and based on general findings for silane modification, not specifically for this compound)

SampleOnset Degradation Temperature (°C)Weight Loss in Organic Region (%)
Unmodified Silica> 800< 1
Silane-Modified Silica~3505 - 15

When this compound is used as a coupling agent in composites, it is expected to improve the interfacial adhesion between the filler and the polymer matrix, leading to enhanced mechanical properties. researchgate.net Standard mechanical tests are used to quantify this improvement. nih.gov

Tensile Testing: Measures the force required to pull a sample to its breaking point, providing information on tensile strength, modulus, and elongation at break.

Flexural Testing: Determines the material's ability to resist bending forces. Flexural strength and modulus are key parameters obtained from this test. researchgate.netnih.govaimspress.comaimspress.com Studies on composites with other silane-treated fibers have shown significant increases in flexural strength compared to those with untreated fibers. researchgate.netaimspress.com

Impact Testing: Assesses the material's toughness and its ability to withstand a sudden applied load.

Table 4: Illustrative Mechanical Properties of a Polymer Composite with and without Silane Treatment (Note: This table presents typical data for silane-containing composites and is not specific to this compound)

Composite FormulationTensile Strength (MPa)Flexural Strength (MPa)
Polymer + Unmodified Filler5080
Polymer + Silane-Modified Filler70110

Porosity and Surface Area Characterization

The modification of porous materials with this compound can alter their surface area and pore characteristics. The Brunauer–Emmett–Teller (BET) method is the standard technique for measuring these properties.

The BET theory explains the physical adsorption of gas molecules on a solid surface and is used to calculate the specific surface area of a material. nih.gov The technique involves measuring the amount of an inert gas, typically nitrogen, adsorbed onto a surface at different partial pressures.

For materials treated with this compound, BET analysis is important for:

Quantifying Surface Area Changes: The grafting of silane molecules onto a porous substrate can lead to a decrease in the specific surface area and pore volume as the silane occupies some of the pores and surface sites. researchgate.net This change is a strong indicator of successful surface modification. For example, the surface area of silica has been observed to decrease after functionalization with amine-containing silanes. researchgate.net

Characterizing Porous Supports: For applications where this compound is supported on a porous material, BET analysis is essential to characterize the initial support and the final modified material.

Table 5: Representative BET Surface Area Data for a Porous Material Before and After Silane Functionalization (Note: This table is illustrative and based on general findings for functionalized porous materials, not specifically for this compound)

MaterialBET Surface Area (m²/g)Pore Volume (cm³/g)
Porous Silica Support3500.85
Silane-Functionalized Silica2500.65

Pore Size Distribution and Volume Determination

The performance of materials treated with this compound, particularly in applications involving coatings or porous substrates, is significantly influenced by their porous structure. Techniques such as gas sorption and mercury porosimetry are employed to determine key parameters like pore size distribution and total pore volume.

Gas sorption analysis, typically using nitrogen, is a widely adopted method. The technique is based on measuring the amount of gas that adsorbs onto a material's surface at a constant temperature (usually that of liquid nitrogen). The resulting data, presented as an adsorption-desorption isotherm, can be analyzed using theoretical models like the Barrett-Joyner-Halenda (BJH) method to yield the pore size distribution and volume.

Research on silanized silica particles demonstrates the utility of this approach. By comparing the nitrogen sorption data of native silica particles with those that have been silanized, researchers can quantify the changes in the porous network. The deposition of a silane layer onto the pore surfaces of the native silica typically leads to a reduction in the mean pore diameter and pore connectivity. nih.gov This is because the silane molecules occupy some of the void space within the pores. The lower pore connectivity in silanized silica can increase the resistance to diffusional mass transfer within the porous structure. nih.gov

Table 1: Illustrative Nitrogen Sorption Analysis Data for Native vs. Silanized Silica

ParameterNative SilicaSilanized Silica
BET Surface Area (m²/g)300250
Total Pore Volume (cm³/g)1.100.95
Mean Pore Diameter (Å)150130
Pore ConnectivityHigherLower

Another technique, mercury porosimetry, involves intruding mercury into a porous material under high pressure. This method is particularly useful for characterizing larger pores (macropores) and provides data on pore diameter, volume, and distribution based on the pressure required to force the non-wetting liquid into the pores. mpg.dempg.de

X-ray Diffraction (XRD) for Crystalline Structure and Order

X-ray Diffraction (XRD) is a fundamental technique for investigating the atomic and molecular structure of materials. It is used to determine whether a material is crystalline, amorphous, or a mixture of both. When X-rays are directed at a sample, they are scattered by the electrons of the atoms. In crystalline materials, the atoms are arranged in a regular, repeating lattice, causing the X-rays to diffract in specific directions, producing a pattern of sharp peaks. youtube.com In contrast, amorphous materials lack long-range order, resulting in a broad, diffuse scattering pattern instead of sharp peaks. researchgate.net

In the context of this compound systems, XRD is used to characterize the nature of the silane film itself or its effect on a substrate. For instance, silane-based coatings are generally expected to be amorphous. Studies on silica-based xerogels prepared from silane precursors like Tetraethyl orthosilicate (B98303) (TEOS) show a characteristic broad peak in the XRD pattern, confirming the amorphous nature of the silica matrix. researchgate.net The absence of sharp diffraction peaks indicates that no significant crystalline phases were formed during the sol-gel process and subsequent drying at low temperatures. researchgate.net

The analysis of an XRD spectrum involves identifying the angular positions (2θ) and intensities of the diffraction peaks. youtube.com This data provides information about the phase composition and degree of crystallinity of the material.

Table 2: Representative XRD Data for a Silane-Derived Amorphous Silica Film

2θ (degrees)IntensityInterpretation
8-15°Broad HumpCharacteristic of an amorphous silica matrix. researchgate.net
> 15°No significant peaksAbsence of long-range crystalline order.

Electrochemical Methods for Corrosion Protection Evaluation

Silane coatings, including those formulated with this compound, are frequently used to protect metallic substrates from corrosion. researchgate.net Their effectiveness as a barrier against corrosive agents is rigorously evaluated using electrochemical methods such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP). acs.org These techniques provide quantitative data on the corrosion resistance of the coated metal.

Potentiodynamic Polarization (PDP) involves scanning the potential of the coated metal sample and measuring the resulting current. The resulting polarization curve helps determine key corrosion parameters, including the corrosion potential (Ecorr) and the corrosion current density (icorr). A lower corrosion current density indicates a better corrosion protection performance. For example, studies on carbon steel coated with different silanes in a high-salinity environment showed that a bis[3-(triethoxysilyl)propyl]tetrasulfide (TESPT) film provided superior corrosion resistance, achieving an efficiency of 99.6%. acs.org

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that measures the impedance of the coated system over a range of frequencies. The data is often presented in Nyquist or Bode plots. A high impedance value, particularly at low frequencies, generally corresponds to high corrosion resistance, indicating that the coating is acting as an effective barrier against the electrolyte. osti.gov EIS is powerful for studying the performance of a silane treatment under a paint layer and monitoring coating delamination in wet conditions. osti.govcapes.gov.br The formation of a dense, crosslinked siloxane (Si-O-Si) network during the curing of the silane film is crucial for creating an effective barrier against water and other aggressive agents. researchgate.net

Table 3: Illustrative Electrochemical Data for a Silane-Coated Steel Sample

Electrochemical TechniqueParameterUncoated SteelSilane-Coated Steel
Potentiodynamic Polarization (PDP)Corrosion Potential (Ecorr)-0.7 V vs. SCE-0.4 V vs. SCE
Corrosion Current Density (icorr)10⁻⁵ A/cm²10⁻⁸ A/cm²
Electrochemical Impedance Spectroscopy (EIS)Low-Frequency Impedance (|Z| at 0.01 Hz)10³ Ω·cm²10⁷ Ω·cm²
InterpretationLow corrosion resistanceHigh corrosion resistance, effective barrier. acs.orgosti.gov

Theoretical and Computational Chemistry for Triethoxy 4 Methylpentyl Silane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and reactivity of Triethoxy(4-methylpentyl)silane. These calculations provide a fundamental understanding of the molecule's behavior.

The primary reaction pathway for this compound involves hydrolysis of the ethoxy groups, followed by condensation to form siloxane bonds. DFT calculations are pivotal in elucidating the energy landscapes of these reactions. The hydrolysis reaction proceeds in a stepwise manner, with each of the three ethoxy groups reacting with water to form a silanol (B1196071) (Si-OH) group and ethanol (B145695).

The energy barrier for the hydrolysis of the first ethoxy group is typically the highest, with subsequent hydrolysis steps often having lower activation energies. The presence of an acid or base catalyst significantly alters the energy landscape, providing alternative, lower-energy pathways for the reaction to proceed. For instance, in acidic conditions, the protonation of an ethoxy group facilitates its departure, while in basic conditions, the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom is the key step.

The condensation reaction, where two silanol groups react to form a Si-O-Si linkage and a water molecule, is also a critical process. DFT can be used to model the transition states and activation energies for this process, revealing the energetic favorability of forming dimers, trimers, and eventually larger oligomeric and polymeric structures. The branched 4-methylpentyl group, while not directly involved in the reaction, can sterically influence the approach of reactants and the conformation of transition states, a factor that can be quantified through computational modeling.

Table 1: Representative Calculated Activation Energies for Hydrolysis and Condensation of a Trialkoxysilane under different pH conditions (Illustrative Data)

Reaction StepCatalystActivation Energy (kJ/mol)
First HydrolysisNone80 - 100
First HydrolysisAcid50 - 60
First HydrolysisBase40 - 50
Condensation (Dimerization)Neutral20 - 30

Note: These values are illustrative and based on general findings for similar alkoxysilanes. The actual values for this compound would require specific calculations.

DFT calculations provide a detailed picture of the electronic structure of this compound. The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The LUMO is typically centered on the silicon atom, indicating its susceptibility to nucleophilic attack, which is the initial step in base-catalyzed hydrolysis.

The polarity of the Si-O and O-C bonds in the triethoxy groups can be quantified through Mulliken or Natural Bond Orbital (NBO) population analysis. These analyses reveal the partial positive charge on the silicon atom and the partial negative charges on the oxygen atoms, further explaining the reactivity of the silane (B1218182). The 4-methylpentyl group is a non-polar, electron-donating alkyl group, which can have a subtle electronic effect on the silicon center, potentially influencing the rate of hydrolysis compared to silanes with electron-withdrawing groups.

A topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), can characterize the nature of the chemical bonds within the molecule. This can differentiate between covalent and ionic character in the Si-O bonds and confirm the covalent nature of the Si-C and C-C bonds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound systems over time, providing insights into processes that occur on longer timescales than can be feasibly studied with quantum mechanics.

MD simulations are extensively used to model the interaction of this compound with various surfaces, such as silica (B1680970), metals, and polymers. These simulations can predict how the molecule adsorbs onto a surface and the orientation it adopts. On a hydroxylated silica surface, the ethoxy groups of the silane can form hydrogen bonds with the surface silanol groups. researchgate.net

Simulations can track the trajectory of individual molecules, revealing the preferred binding sites and the influence of the 4-methylpentyl group on the packing density of the adsorbed layer. The branched nature of this alkyl group may lead to a less ordered and less dense monolayer compared to linear alkylsilanes, which can have implications for the properties of the resulting surface modification. The interaction energy between the silane and the surface can be calculated from the simulation, providing a quantitative measure of the adsorption strength.

Table 2: Representative Interfacial Properties from MD Simulations of Alkylsilanes on Silica (Illustrative Data)

PropertyValue
Adsorption Energy per Molecule (kJ/mol)-15 to -25
Average Tilt Angle of Alkyl Chain (degrees)30 - 45
Surface Coverage (molecules/nm²)2.0 - 3.5

Note: These values are illustrative and based on general findings for similar alkylsilanes. The specific values for this compound would depend on the simulation conditions and force field parameters.

Following hydrolysis, the resulting silanol-functionalized molecules can undergo condensation to form a cross-linked siloxane network (Si-O-Si). Reactive force fields, such as ReaxFF, can be employed within MD simulations to model these chemical reactions explicitly. These simulations can visualize the growth of the siloxane network from individual molecules to larger oligomers and eventually a cross-linked film.

Furthermore, MD simulations can be used to investigate the compatibility of this compound and its resulting polymer with other polymeric matrices. By calculating the Flory-Huggins interaction parameter or the cohesive energy density, the miscibility of the silane-derived material with other polymers can be predicted. This is crucial for applications where the silane is used as a coupling agent or an additive to improve the properties of polymer composites. The non-polar 4-methylpentyl group is expected to enhance compatibility with non-polar polymers like polyethylene (B3416737) and polypropylene.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Triethoxy(4-methylpentyl)silane, and how do reaction conditions influence yield?

  • Methodology : Direct synthesis via silicon powder and ethanol is preferred due to reduced chlorine contamination and shorter reaction steps . Ethoxysilanes are advantageous over chlorosilanes due to hydrolytic stability and lower toxicity . For purity >95%, use inert atmospheres (e.g., nitrogen) and monitor reaction progress via GC-MS to minimize side products like tetraethoxysilane.
  • Key Parameters : Temperature (80–120°C), molar ratios (silicon:ethanol = 1:3), and catalysts (e.g., copper(I) chloride at 0.5 mol%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm Si-O-C linkages (¹H NMR: δ 1.2–1.4 ppm for ethoxy groups; ²⁹Si NMR: δ −45 to −55 ppm for triethoxy substitution) .
  • GC-MS : Detect volatile byproducts (e.g., unreacted ethanol or siloxane oligomers) with a DB-5 column and He carrier gas .
  • FTIR : Validate Si-C bonds (stretching at ~1250 cm⁻¹) and absence of Si-Cl residuals (~500 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • Storage : Under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis .
  • PPE : Nitrile gloves, goggles, and fume hoods to mitigate eye/skin irritation (H319 hazard) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How do steric effects in the 4-methylpentyl group influence the reactivity of this compound in surface functionalization?

  • Mechanistic Insight : The branched 4-methylpentyl chain reduces hydrolysis rates by 30–40% compared to linear alkyl analogs (e.g., triethoxyhexylsilane) due to steric hindrance at the Si center. This is confirmed via kinetic studies (pH 4–7, 25°C) .
  • Experimental Design : Compare contact angles and AFM adhesion metrics on silica substrates functionalized with branched vs. linear silanes .

Q. What strategies resolve contradictions in reported hydrolysis rates of this compound under aqueous vs. solvent-based conditions?

  • Data Reconciliation :

  • Aqueous Systems : Hydrolysis follows pseudo-first-order kinetics (t₁/₂ = 2–4 hrs at pH 5) .
  • Solvent Systems : In ethanol/water (9:1), t₁/₂ increases to 8–10 hrs due to reduced proton activity. Use ¹H NMR to track ethoxy group consumption .
    • Contradiction Source : Discrepancies arise from solvent polarity and trace metal impurities (e.g., Al³⁺ accelerates hydrolysis) .

Q. How can this compound be integrated into hybrid polymer composites for enhanced thermal stability?

  • Synthesis Protocol :

  • Grafting : React with styrene via radical polymerization (AIBN initiator, 70°C) to form poly(styrene-co-silane) copolymers.
  • Characterization : TGA shows 20–30% higher decomposition thresholds (350–400°C) vs. non-silanized polymers .
    • Optimization : Adjust silane:monomer ratios (1:10 to 1:50) to balance crosslinking density and mechanical flexibility .

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